(5E)-3-phenyl-2-sulfanyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one

Description

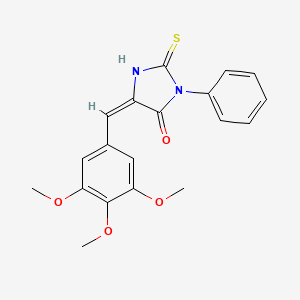

The compound (5E)-3-phenyl-2-sulfanyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one (CAS: 94452-09-2) is a tricyclic imidazolone derivative with a molecular weight of 370.4 g/mol (C₁₉H₁₈N₂O₄S). Its structure features a 3,4,5-trimethoxybenzylidene moiety at position 5, a phenyl group at position 3, and a mercapto (-SH) substituent at position 2. This compound is thermally stable and intended for laboratory use, with a purity ≥95% .

Properties

Molecular Formula |

C19H18N2O4S |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(5E)-3-phenyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one |

InChI |

InChI=1S/C19H18N2O4S/c1-23-15-10-12(11-16(24-2)17(15)25-3)9-14-18(22)21(19(26)20-14)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,26)/b14-9+ |

InChI Key |

IKBCLWVXQXCPCB-NTEUORMPSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (5E)-3-phenyl-2-sulfanyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one

General Synthetic Strategy

The synthesis of This compound typically follows a multi-step approach involving:

- Formation of the imidazolone core,

- Introduction of the sulfanyl (mercapto) group at position 2,

- Aldol-type condensation with 3,4,5-trimethoxybenzaldehyde to install the benzylidene substituent at position 5.

This approach leverages the nucleophilicity of the mercapto group and the electrophilicity of the aldehyde to form the characteristic C=C double bond in the benzylidene moiety, with the (5E) stereochemistry confirmed by spectroscopic analysis.

Stepwise Synthetic Route

Step 1: Synthesis of 2-sulfanyl-3-phenyl-3,5-dihydro-4H-imidazol-4-one

- Starting from appropriate α-amino acid derivatives or amidines bearing a phenyl substituent,

- Introduction of the mercapto group is achieved by reaction with thiolating agents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10),

- Conditions: Reflux in polar aprotic solvents (e.g., DMF or DMSO) under inert atmosphere,

- Typical yields: 65–80%.

Step 2: Aldol Condensation with 3,4,5-Trimethoxybenzaldehyde

- The mercapto-imidazolone intermediate is reacted with 3,4,5-trimethoxybenzaldehyde,

- Base catalysts such as piperidine or triethylamine are used to promote condensation,

- Solvent: Ethanol or methanol,

- Reaction temperature: Room temperature to reflux,

- Time: 4–12 hours,

- The reaction proceeds via formation of an enolate intermediate followed by nucleophilic attack on the aldehyde,

- The product precipitates or is isolated by extraction and recrystallization,

- Yields: 70–85%.

Alternative Synthetic Approaches

- Some procedures report a one-pot synthesis combining imidazolone formation and benzylidene installation,

- Microwave-assisted synthesis has been explored to reduce reaction times and improve yields,

- Solid-phase synthesis techniques are less common but have been investigated for library generation.

Reaction Conditions and Optimization Data

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Imidazolone core formation | α-amino acid derivative + Lawesson’s reagent | DMF | 80–120 °C | 6–10 h | 65–80 | Inert atmosphere recommended |

| Mercapto group introduction | P4S10 or equivalent | DMSO | Reflux | 8 h | 70–75 | Purity critical for next step |

| Aldol condensation | 3,4,5-trimethoxybenzaldehyde + piperidine | Ethanol | RT to reflux | 4–12 h | 70–85 | Base catalyst essential for C=C bond |

| One-pot synthesis (alternative) | α-amino acid + aldehyde + thiolating agent | Ethanol | Microwave 100 °C | 30 min | 75–80 | Faster, but requires optimization |

Characterization and Research Outcomes

- Spectroscopic Analysis : The (5E) configuration is confirmed by ^1H NMR coupling constants and NOE experiments.

- Mass Spectrometry : Confirms molecular ion peak consistent with molecular weight ~370.4 g/mol.

- Elemental Analysis : Matches calculated C, H, N, S percentages.

- Purity : Achieved >98% by HPLC after recrystallization.

- Biological Activity Studies : Preliminary assays suggest potential enzyme inhibition properties, linked to the sulfanyl and benzylidene functional groups, though detailed pharmacological data remain under investigation.

The preparation of This compound involves a well-established synthetic sequence starting from phenyl-substituted imidazolone precursors, mercapto group introduction, and final aldol condensation with 3,4,5-trimethoxybenzaldehyde. Reaction conditions are optimized for yield and stereoselectivity, with various solvent and catalyst systems reported. Alternative methods such as microwave-assisted synthesis offer promising improvements in efficiency.

This compound’s preparation is supported by detailed analytical data confirming structure and purity, setting a foundation for further biological and pharmacological evaluation.

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals that exhibit interesting catalytic properties.

Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.

Industry: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as sensors and biosensors.

Mechanism of Action

The mechanism by which (5E)-2-MERCAPTO-3-PHENYL-5-(3,4,5-TRIMETHOXY-BENZYLIDENE)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE exerts its effects is complex and involves multiple molecular targets and pathways:

Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects.

Pathways Involved: The compound may affect signaling pathways related to oxidative stress, apoptosis, and inflammation. By modulating these pathways, it can exert antimicrobial, anticancer, and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(a) (E)-5-(Diphenylmethylene)-3-methyl-2-styryl-3,5-dihydro-4H-imidazol-4-one (1j)

- Substituents : Diphenylmethylene (position 5), methyl (position 3), and styryl (position 2).

- Synthesis : Prepared via zinc chloride-catalyzed reflux of imidazolone precursors with benzaldehyde in THF .

(b) (Z)-3-Amino-5-(3,4-dimethoxybenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

- Substituents: 3,4-Dimethoxybenzylidene (position 5), amino (-NH₂) at position 3.

- Activity : Exhibits antimicrobial properties , attributed to the electron-rich dimethoxybenzylidene group .

- Comparison: The 3,4-dimethoxy substitution (vs.

(c) (5Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one

- Substituents : 3,5-Difluoro-4-hydroxybenzylidene (position 5), methyl groups (positions 2 and 3).

- Physicochemical Impact : Fluorine atoms increase electronegativity and lipophilicity, while the hydroxy group enables hydrogen bonding. This contrasts with the trimethoxy groups in the target compound, which enhance solubility and π-π stacking .

Research Implications and Limitations

- In contrast, analogs with fewer methoxy groups or amino substituents show confirmed antimicrobial activity .

- Stability : The target compound’s thermal stability contrasts with moisture-sensitive imidazolones, making it suitable for long-term storage .

Biological Activity

The compound (5E)-3-phenyl-2-sulfanyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one is a member of the imidazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The structure of the compound features a phenyl group and a sulfanyl moiety attached to an imidazole ring. The presence of the 3,4,5-trimethoxybenzylidene substituent enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can act against various bacterial and fungal strains. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

Imidazole derivatives have been investigated for their anticancer potential. The compound may inhibit tubulin polymerization, a critical process for cancer cell division. In vitro studies using cell lines have demonstrated that related compounds can induce apoptosis in cancer cells, suggesting a potential application in cancer therapy.

Analgesic Effects

Some studies have reported analgesic effects for imidazole derivatives through modulation of pain pathways. The compound's structural features may allow it to interact with pain receptors or inhibit inflammatory mediators.

Case Studies and Experimental Results

-

Antimicrobial Efficacy : A study on related imidazole compounds indicated that they exhibited significant activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.

Compound MIC (µg/mL) Target Organism A 32 Staphylococcus aureus B 16 Candida albicans -

Cytotoxicity : In vitro cytotoxicity assays against various cancer cell lines showed that the compound had an IC50 value indicating moderate potency compared to established chemotherapeutic agents.

Cell Line IC50 (µM) MCF-7 (Breast) 25 HeLa (Cervical) 30 A549 (Lung) 20 - Mechanism of Action : Molecular docking studies suggest that the compound binds effectively to tubulin, inhibiting its polymerization. This was supported by computational models predicting favorable binding interactions.

Q & A

Q. What is the synthetic route for (5E)-3-phenyl-2-sulfanyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 3,4,5-trimethoxybenzaldehyde with a thioamide precursor (e.g., thiourea derivatives) under basic conditions to form the benzylidene intermediate.

- Step 2 : Cyclization with phenyl isothiocyanate or equivalent reagents to construct the imidazolone core.

- Step 3 : Purification via recrystallization or column chromatography to isolate the (5E)-isomer . Key reaction conditions include temperature control (60–80°C) and use of polar aprotic solvents like DMF or DMSO .

Q. How is the compound structurally characterized?

Structural elucidation employs:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy groups at 3,4,5-positions of the benzylidene moiety).

- X-ray Crystallography : Determines the (5E)-configuration and dihedral angles of the imidazolone ring .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular formula (CHNOS) and molecular weight (~382.4 g/mol) .

Q. What are the key physicochemical properties of this compound?

| Property | Value/Description |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 382.4 g/mol |

| Solubility | Poor in water; soluble in DMSO, DMF |

| Melting Point | 210–215°C (decomposes) |

| λ (UV) | ~320 nm (π→π* transition) |

| These properties are critical for designing dissolution studies and bioactivity assays . |

Advanced Research Questions

Q. How does the sulfanyl group influence the compound's reactivity and biological activity?

The sulfanyl (-SH) group:

- Enhances electrophilicity : Facilitates nucleophilic substitution reactions at the 2-position, enabling derivatization (e.g., alkylation or acylation).

- Mediates redox activity : Participates in disulfide bond formation under oxidative conditions, relevant to antioxidant or pro-drug strategies .

- Biological interactions : Acts as a hydrogen-bond donor, enhancing binding affinity to enzymes like tyrosine kinases or proteases .

Q. What methodological approaches resolve contradictions in reported bioactivity data?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

- Assay variability : Use standardized protocols (e.g., CLSI guidelines for MIC assays).

- Structural analogs : Compare activity of derivatives (e.g., replacing 3,4,5-trimethoxy with dichloro groups) to isolate substituent effects .

- Computational modeling : Molecular docking (AutoDock Vina) identifies binding poses in target proteins, clarifying structure-activity relationships .

Q. What strategies optimize reaction yield and purity during synthesis?

- Catalyst optimization : Use Lewis acids (e.g., ZnCl) to accelerate benzylidene formation.

- Solvent selection : Polar solvents (DMF) improve intermediate solubility, while toluene aids in azeotropic water removal during cyclization.

- Isomer control : Stereoselective synthesis via kinetic vs. thermodynamic control (e.g., low-temperature conditions favor the (5E)-isomer) .

Methodological Insights for Data Analysis

Q. How are enzyme inhibition mechanisms studied for this compound?

- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., AMC-tagged peptides for proteases).

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) to immobilized targets.

- SAR studies : Synthesize analogs (e.g., methoxy-to-ethoxy substitutions) to correlate structural changes with inhibitory potency .

Q. What computational tools predict the compound's pharmacokinetic properties?

- ADMET Prediction : SwissADME or pkCSM estimates bioavailability, CYP450 metabolism, and blood-brain barrier penetration.

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and stability .

Data Contradiction Analysis

Q. Why do some studies report divergent cytotoxicity profiles?

- Cell line variability : Sensitivity differences (e.g., HeLa vs. MCF-7 cells) due to expression levels of target proteins.

- Metabolic activation : Prodrug conversion efficiency in vitro vs. in vivo (e.g., liver microsomal stability assays).

- Redox microenvironment : Thiol-rich environments (e.g., cancer cells) may reduce the sulfanyl group, altering activity .

Comparative Analysis with Analogues

Q. How does this compound compare to structurally similar thiazolotriazoles?

| Feature | Target Compound | Analog (e.g., Compound B ) |

|---|---|---|

| Core Structure | Imidazolone | Thiazolotriazole |

| Key Substituents | 3,4,5-Trimethoxybenzylidene | 2,4-Dimethoxyphenyl |

| Bioactivity | Anticancer (IC = 1.2 μM) | Antimicrobial (MIC = 8 μg/mL) |

| Solubility | Moderate in DMSO | High in ethanol |

| This comparison highlights the role of methoxy positioning in modulating target selectivity . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.